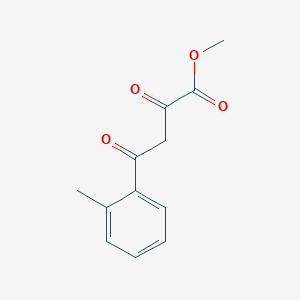

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-8-5-3-4-6-9(8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJGCEWUYSDKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655430 | |

| Record name | Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037130-77-0 | |

| Record name | Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, a valuable α,γ-diketoester with potential applications in pharmaceutical and fine chemical synthesis. The primary focus of this document is the elucidation of a robust and efficient synthesis protocol, grounded in the principles of the mixed Claisen condensation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental workflow, and discuss the necessary techniques for the purification and characterization of the target compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the synthesis of this and related molecules.

Introduction and Strategic Overview

This compound is a member of the 1,3-dicarbonyl family, a class of compounds renowned for their versatility as synthetic intermediates. The presence of two electrophilic carbonyl groups and an acidic methylene group makes them ideal precursors for a wide array of heterocyclic and carbocyclic systems.

The most logical and efficient synthetic approach to this target molecule is a mixed (or crossed) Claisen condensation . This strategy involves the reaction of a ketone with an ester that lacks α-hydrogens, thereby preventing self-condensation of the ester and leading to a single major product. In this case, the synthesis is achieved by the reaction of 2-methylacetophenone with dimethyl oxalate in the presence of a strong base, such as sodium methoxide .

The causality behind this strategic choice is rooted in the fundamental principles of carbonyl chemistry. Dimethyl oxalate, lacking α-hydrogens, cannot form an enolate and thus serves exclusively as the electrophilic partner in the condensation. 2-methylacetophenone, possessing acidic α-hydrogens, is readily deprotonated by a strong base to form the nucleophilic enolate, which then attacks one of the carbonyl carbons of dimethyl oxalate.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound via the Claisen condensation proceeds through a series of well-defined steps:

-

Enolate Formation: The reaction is initiated by the deprotonation of 2-methylacetophenone at the α-carbon by sodium methoxide. This results in the formation of a resonance-stabilized enolate ion. The choice of sodium methoxide is critical; using a base with a different alkoxide (e.g., sodium ethoxide) could lead to transesterification of the dimethyl oxalate, resulting in a mixture of products.

-

Nucleophilic Attack: The enolate anion, a potent nucleophile, attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. This addition reaction forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating a methoxide ion as a leaving group. This step is characteristic of a nucleophilic acyl substitution reaction.

-

Deprotonation of the Product (Driving Force): The resulting β-keto ester, this compound, has highly acidic protons on the methylene group situated between the two carbonyls. The methoxide ion generated in the previous step readily deprotonates this position, forming a resonance-stabilized enolate of the product. This final deprotonation step is thermodynamically favorable and serves to drive the reaction to completion.

-

Acidic Workup: A final workup with a dilute acid (e.g., HCl or H₂SO₄) is necessary to protonate the enolate of the product and any remaining base, yielding the neutral this compound.

Visualization of the Synthesis Pathway

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system, designed to ensure a high yield and purity of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 2-Methylacetophenone | 134.18 | 13.42 g | 0.10 | ≥98% |

| Dimethyl oxalate | 118.09 | 14.17 g | 0.12 | ≥99% |

| Sodium Methoxide | 54.02 | 6.48 g | 0.12 | ≥97% |

| Anhydrous Methanol | 32.04 | 150 mL | - | ≥99.8% |

| Diethyl Ether | 74.12 | As needed | - | Anhydrous |

| 1 M Hydrochloric Acid | 36.46 | As needed | - | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - | - |

| Saturated Sodium Chloride | 58.44 | As needed | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |

Step-by-Step Methodology

-

Preparation of the Reaction Apparatus: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Reaction Setup: The flask is charged with sodium methoxide (6.48 g, 0.12 mol) and anhydrous methanol (50 mL). The mixture is stirred to dissolve the sodium methoxide. A solution of 2-methylacetophenone (13.42 g, 0.10 mol) and dimethyl oxalate (14.17 g, 0.12 mol) in anhydrous methanol (100 mL) is prepared and transferred to the dropping funnel.

-

Initiation of the Condensation: The solution of 2-methylacetophenone and dimethyl oxalate is added dropwise to the stirred solution of sodium methoxide over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane:ethyl acetate).

-

Workup and Isolation:

-

The reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice (approximately 200 g).

-

The aqueous mixture is acidified to a pH of ~2-3 with 1 M hydrochloric acid. This will protonate the enolate of the product, causing it to precipitate or separate as an oil.

-

The product is extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and saturated sodium chloride solution (1 x 50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed.

Experimental Workflow Visualization

Caption: A step-by-step visualization of the experimental procedure for the synthesis of the target compound.

Characterization and Data Interpretation

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Expected Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₄ | - |

| Molecular Weight | 220.22 g/mol | - |

| Appearance | Expected to be a pale yellow solid or oil | General observation for similar compounds |

Spectroscopic Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylphenyl group, a singlet for the methyl group on the aromatic ring, a singlet for the methyl ester, and a singlet for the methylene protons between the two carbonyl groups. The aromatic protons will likely appear as a multiplet in the range of δ 7.2-7.8 ppm. The methyl group on the ring should be a singlet around δ 2.4-2.5 ppm. The methyl ester protons will be a sharp singlet around δ 3.8-3.9 ppm. The methylene protons are expected to be a singlet around δ 4.0-4.2 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for all 12 carbons. Key resonances to look for include the two carbonyl carbons of the keto groups (typically in the range of δ 180-200 ppm), the carbonyl carbon of the ester (around δ 160-170 ppm), the aromatic carbons (δ 125-140 ppm), the methylene carbon (around δ 45-55 ppm), the methyl ester carbon (around δ 52-53 ppm), and the methyl carbon on the aromatic ring (around δ 20-22 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups. These are expected in the region of 1680-1750 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed around 2850-3100 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 220.22). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage at the carbonyl groups.

Conclusion

The synthesis of this compound can be reliably achieved through a mixed Claisen condensation of 2-methylacetophenone and dimethyl oxalate. This technical guide has provided a comprehensive framework for this synthesis, including a detailed mechanistic explanation, a robust experimental protocol, and a guide to the characterization of the final product. The principles and procedures outlined herein are not only applicable to the specific target molecule but can also be adapted for the synthesis of a variety of other α,γ-diketoesters, highlighting the broad utility of this synthetic strategy in modern organic chemistry.

References

-

PubChem Compound Summary for CID 510658, 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. National Center for Biotechnology Information. [Link]

-

Claisen Condensation. In Organic Chemistry Portal. [Link]

-

Mixed Claisen Condensations. In Chemistry LibreTexts. [Link]

-

Ethyl Acetopyruvate. In Organic Syntheses. [Link] (This reference provides a detailed procedure for a similar Claisen condensation between acetone and diethyl oxalate, which serves as a foundational protocol for the synthesis described in this guide).

-

Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids and Methyl Esters. Bioorganic & Medicinal Chemistry Letters, 2010, 20(15), 4563-4566. [Link] (This paper describes a similar oxalylation of aryl methyl ketones).

Navigating the Synthesis and Application of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate: A Technical Guide for Chemical Researchers

Abstract

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate is a β-keto ester of significant interest in synthetic and medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, this guide provides a comprehensive overview of its probable synthetic routes, predicted physicochemical properties, and potential applications based on established chemical principles and data from structurally analogous compounds. This document serves as a valuable resource for researchers in drug discovery and organic synthesis, offering detailed experimental protocols and theoretical insights into the chemistry of 4-aryl-2,4-dioxobutanoate derivatives.

Introduction and Structural Elucidation

This compound belongs to the class of 4-aryl-2,4-dioxobutanoic acid esters, which are recognized as important scaffolds in medicinal chemistry.[1] The core structure features a butanoate backbone with keto groups at the 2- and 4-positions, and a 2-methylphenyl (o-tolyl) substituent at the 4-position. The presence of the β-dicarbonyl moiety imparts unique reactivity and the potential for these compounds to act as chelating agents and enzyme inhibitors.[2]

An initial search for a specific CAS (Chemical Abstracts Service) number for "this compound" did not yield a direct entry, suggesting it may be a novel or less-common research chemical. However, the synthesis and properties can be reliably inferred from established synthetic methodologies and the known characteristics of similar compounds.

Proposed Synthetic Pathways and Mechanistic Insights

The synthesis of this compound can be approached through several established methods for forming β-keto esters and aryl ketones. The two most probable and efficient routes are the Claisen condensation and the Friedel-Crafts acylation.

Synthesis via Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base.[3][4] For the synthesis of the target molecule, a mixed Claisen condensation would be employed.

Reaction Scheme:

Caption: General workflow for Claisen condensation synthesis.

Mechanistic Considerations: The reaction is initiated by the deprotonation of the α-carbon of methyl pyruvate by a strong base, typically sodium methoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 2-methylbenzoate. Subsequent elimination of a methoxide ion yields the β-keto ester.[5][6] The choice of base is critical; using the sodium salt of the alcohol corresponding to the ester's alkoxy group prevents transesterification side reactions.[5]

Synthesis via Friedel-Crafts Acylation

An alternative and often high-yielding approach is the Friedel-Crafts acylation, a classic method for attaching an acyl group to an aromatic ring.[7] This would involve the acylation of toluene with a suitable derivative of methyl 2,4-dioxobutanoate.

Reaction Scheme:

Caption: General workflow for Friedel-Crafts acylation synthesis.

Mechanistic Considerations: A Lewis acid, such as aluminum chloride, is used to generate a highly electrophilic acylium ion from an acyl halide (e.g., methyl 4-chloro-2,4-dioxobutanoate).[8][9] The aromatic ring of toluene then acts as a nucleophile, attacking the acylium ion to form a ketone. The Friedel-Crafts acylation is known for its high efficiency and regioselectivity, although the choice of solvent and reaction conditions can influence the outcome.[10]

Physicochemical Properties of Analogous Compounds

While specific experimental data for this compound is not available, the properties of structurally similar compounds provide a reasonable estimation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | C12H12O4 | 220.23 | 84 | [11] |

| Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | C11H8Cl2O4 | 275.09 | 133-138 | Chem-Impex |

| 4-(2-Methylphenyl)-2,4-dioxobutanoic acid | C11H10O4 | 206.19 | Not available | PubChem |

Detailed Experimental Protocols

The following are generalized protocols based on the synthetic methods described above. Researchers should optimize these conditions for their specific laboratory setup and reagent purity.

Protocol for Claisen Condensation

Materials:

-

Methyl 2-methylbenzoate

-

Methyl pyruvate

-

Sodium methoxide

-

Anhydrous methanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add methyl pyruvate (1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, add methyl 2-methylbenzoate (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold 1 M hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Friedel-Crafts Acylation

Materials:

-

Toluene

-

Methyl 4-chloro-2,4-dioxobutanoate

-

Anhydrous aluminum chloride (AlCl3)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of methyl 4-chloro-2,4-dioxobutanoate (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension.

-

After the addition is complete, add toluene (1.1 equivalents) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[12]

-

Stir vigorously until the aluminum salts are dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and dry over anhydrous sodium sulfate.[12]

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Applications in Drug Discovery and Organic Synthesis

Derivatives of 4-aryl-2,4-dioxobutanoic acid are known for their biological activities, particularly as enzyme inhibitors.[13] The β-keto ester moiety is a key structural feature in many biologically active compounds.[1]

-

Enzyme Inhibition: These compounds have been investigated as potent inhibitors of various enzymes. For instance, certain 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters are potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[13]

-

Antibacterial Agents: The structural similarity of β-keto esters to autoinducers of bacterial quorum sensing suggests their potential as antibacterial compounds.[14]

-

Synthetic Intermediates: The dioxobutanoate scaffold is a versatile building block in organic synthesis. It can be used to construct more complex molecules, such as pyrazolones, which have a wide range of pharmaceutical applications including analgesic, anti-inflammatory, and antipyretic properties.[15]

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling β-keto esters and the reagents used in its synthesis should be followed.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

-

Reagent-Specific Hazards:

-

Sodium methoxide: Corrosive and flammable. Reacts violently with water.

-

Aluminum chloride: Causes severe skin burns and eye damage. Reacts violently with water.

-

Dichloromethane: Suspected of causing cancer.

-

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[11]

Conclusion

This compound represents a promising, albeit not extensively documented, chemical entity with significant potential in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its synthesis, predicted properties, and likely applications by drawing parallels with well-characterized structural analogs. The detailed protocols for Claisen condensation and Friedel-Crafts acylation offer a practical starting point for researchers aiming to synthesize and explore the utility of this and related compounds. As with any chemical research, adherence to strict safety protocols is paramount.

References

-

Proprep. (n.d.). What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and.... Retrieved from [Link]

-

ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters. Retrieved from [Link]

-

NIH. (n.d.). Friedel-Crafts Acylation with Amides - PMC. Retrieved from [Link]

-

RSC Publishing. (n.d.). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

-

ResearchGate. (2025, August 9). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Retrieved from [Link]

-

Ovid. (n.d.). 4-Aryl-2,4-dioxobutanoic Acids and Their... : Russian Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Retrieved from [Link]

-

NIH. (n.d.). Palladium Catalyzed β-Arylation of α-Keto Esters - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. Retrieved from [Link]

-

PubMed Central. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

-

NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed β-Arylation of α-Keto Esters. Retrieved from [Link]

-

ResearchGate. (2025, August 26). (PDF) Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.fr [fishersci.fr]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

This guide provides a comprehensive technical overview of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, a β-ketoester of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, and potential applications.

Introduction to this compound

This compound is an organic compound featuring a β-dicarbonyl moiety, specifically a β-ketoester. This structural motif is a cornerstone in synthetic chemistry, offering a versatile platform for the construction of more complex molecular architectures. The presence of the 2-methylphenyl (o-tolyl) group introduces specific steric and electronic properties that influence its reactivity and potential biological activity.

The core structure consists of a butanoate chain with keto groups at the 2- and 4-positions, and a methyl ester at the 1-position. The phenyl ring substituted with a methyl group at the ortho position is attached to the C4 carbonyl carbon.

Molecular Properties

| Property | Value | Source |

| Molecular Formula | C12H12O4 | - |

| Molecular Weight | 220.22 g/mol | [1] |

| IUPAC Name | This compound | - |

Below is a diagram illustrating the molecular structure of this compound.

Sources

"Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Synthetic Intermediate

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, a member of the β-keto ester family, represents a class of compounds with significant potential in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both ketone and ester moieties, allows for a diverse range of chemical transformations, making it a valuable building block for more complex molecular architectures. This guide aims to provide a comprehensive overview of its physical and chemical properties, a plausible synthetic route, its expected spectral characteristics, and its potential applications, particularly within the realm of medicinal chemistry. It is important to note that while this compound is commercially available, detailed experimental data in the public domain is scarce. Therefore, this guide synthesizes information from analogous compounds and general chemical principles to provide a robust and scientifically grounded resource.

Section 1: Molecular Identity and Physicochemical Properties

This compound, also known by its synonym Methyl 2,4-dioxo-4-(o-tolyl)butanoate, is identified by the CAS Number 1037130-77-0 .

Structural and Basic Properties

The fundamental properties of this molecule are summarized in the table below. The data for the parent carboxylic acid, 4-(2-Methylphenyl)-2,4-dioxobutanoic acid, is included for comparative purposes as many of the physicochemical characteristics will be similar, with the primary difference being the esterification of the carboxylic acid group.

| Property | Value (for Methyl Ester) | Value (for Carboxylic Acid)[1] |

| Molecular Formula | C₁₂H₁₂O₄ | C₁₁H₁₀O₄ |

| Molecular Weight | 220.22 g/mol | 206.19 g/mol |

| IUPAC Name | This compound | 4-(2-methylphenyl)-2,4-dioxobutanoic acid |

| Synonyms | Methyl 2,4-dioxo-4-(o-tolyl)butanoate | 2,4-Dioxo-4-o-tolyl-butyric acid |

| CAS Number | 1037130-77-0 | 65914-75-2 |

Inferred Physicochemical Properties

Based on its structure as a β-keto ester, several key properties can be inferred:

-

Solubility : Expected to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, acetone, and tetrahydrofuran. Its solubility in non-polar solvents like hexanes is likely to be lower. Solubility in water is expected to be low.

-

Appearance : Likely to be a solid or a high-boiling point oil at room temperature.

-

Keto-Enol Tautomerism : A key characteristic of β-dicarbonyl compounds is the existence of keto-enol tautomerism. This equilibrium is influenced by the solvent and temperature. The presence of the enol form is crucial for its reactivity.

Caption: Keto-enol tautomerism in β-keto esters.

Section 2: Synthesis and Reactivity

Proposed Synthesis: Fischer Esterification

A robust and common method for the synthesis of methyl esters from their corresponding carboxylic acids is the Fischer esterification.[2][3] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol.

Reaction Scheme:

4-(2-methylphenyl)-2,4-dioxobutanoic acid + CH₃OH --[H⁺]--> this compound + H₂O

Detailed Protocol:

-

Reaction Setup : To a round-bottom flask containing 4-(2-methylphenyl)-2,4-dioxobutanoic acid, add a significant excess of methanol (e.g., 10-20 equivalents), which serves as both a reactant and the solvent.

-

Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux : Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Work-up : Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Caption: Workflow for Fischer Esterification.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the β-keto ester functionality.

-

Enolate Formation : The methylene protons situated between the two carbonyl groups are acidic and can be readily deprotonated by a base to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

-

Alkylation and Acylation : The enolate can be alkylated or acylated at the α-carbon.

-

Condensation Reactions : It can undergo condensation reactions such as the Knoevenagel and Claisen condensations.

-

Decarboxylation : Under certain conditions, β-keto esters can be hydrolyzed and subsequently decarboxylated to yield a ketone.

-

Cyclization Reactions : The bifunctional nature of this molecule makes it a precursor for the synthesis of various heterocyclic compounds.

Section 3: Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following key signals:

-

Aromatic Protons : A multiplet in the range of 7.2-7.8 ppm corresponding to the four protons on the 2-methylphenyl group.

-

Methylene Protons : A singlet for the two protons of the CH₂ group between the carbonyls, likely in the range of 3.5-4.5 ppm. The exact chemical shift will depend on the extent of enolization.

-

Methyl Ester Protons : A singlet for the three protons of the OCH₃ group, typically around 3.7-3.9 ppm.

-

Aromatic Methyl Protons : A singlet for the three protons of the CH₃ group on the phenyl ring, expected around 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display distinct signals for each carbon environment:

-

Carbonyl Carbons : Two signals in the downfield region (160-200 ppm) corresponding to the ester and ketone carbonyl carbons.

-

Aromatic Carbons : Multiple signals in the 125-140 ppm range for the carbons of the phenyl ring.

-

Methylene Carbon : A signal for the CH₂ carbon.

-

Methyl Ester Carbon : A signal for the OCH₃ carbon, typically around 50-55 ppm.

-

Aromatic Methyl Carbon : A signal for the CH₃ carbon on the phenyl ring, around 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the carbonyl groups.[4][5][6]

-

C=O Stretching : Strong, distinct peaks in the region of 1680-1750 cm⁻¹. The ketone carbonyl will likely absorb at a lower wavenumber (around 1680-1700 cm⁻¹) compared to the ester carbonyl (around 1735-1750 cm⁻¹).[4] The presence of conjugation and potential keto-enol tautomerism can lead to a broadening or splitting of these peaks.[4]

-

C-O Stretching : A strong band in the 1000-1300 cm⁻¹ region, characteristic of the ester C-O bond.

-

C-H Stretching : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 220.22.[7][8] Common fragmentation patterns for esters would likely be observed, including the loss of the methoxy group (-OCH₃) or the methoxycarbonyl group (-COOCH₃).[7][8][9] Fragmentation of the aryl ketone moiety would also contribute to the spectrum.

Section 4: Applications in Drug Development and Research

β-Keto esters are valuable intermediates in the synthesis of a wide array of biologically active molecules.[10] While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery.

-

Synthesis of Heterocycles : The 1,3-dicarbonyl system is a classic precursor for the synthesis of various heterocycles like pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.

-

Precursor for Bioactive Molecules : The reactivity of the α-carbon allows for the introduction of various substituents, enabling the generation of a library of derivatives for biological screening.

-

Metal Chelating Agents : The β-dicarbonyl moiety can act as a chelating agent for metal ions, a property that is exploited in the design of certain enzyme inhibitors.

Section 5: Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.[11][12][13][14]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of in accordance with local, state, and federal regulations.

References

- Bruker. (n.d.). 1H and 13C NMR spectra. AWS.

- Organic Spectroscopy International. (2015, January 12). Ester infrared spectra.

- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central.

- Cayman Chemical. (2023, April 24).

- Breslow, D. S., Baumgarten, E., & Hauser, C. R. (n.d.). A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H51,2.

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS BEXAROTENE KETO ESTER IMPURITY.

- Sigma-Aldrich. (2024, November 27).

- Formation of γ-‐Keto Esters

- Fisher Scientific. (2021, December 24).

- Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.

- Methods for the preparation of β-keto esters. (n.d.).

- Fisher Scientific. (n.d.).

- The Royal Society of Chemistry. (n.d.). 4.

- Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.

- Mass spectrometric study of gamma-aryl-alpha,-gamma-diethoxy-alpha, beta-butenolides. (n.d.). PubMed.

- Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Arab American University.

- Fischer Esterific

- Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.

- Butanoic acid, butyl ester. (n.d.). NIST WebBook.

- IR_lectureNotes.pdf. (n.d.).

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. (n.d.). PubChem.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

- Activity and Synthesis of Methyl 4-oxobutano

- Altalhi, F., Algalbati, H., & Magrahi, A. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification.

- Mass Spectra of β-Keto Esters. (n.d.). Canadian Science Publishing.

- Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing.

- 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia.

- The Royal Society of Chemistry. (n.d.).

- Organic Chemistry with Victor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube.

- 1 H-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz). (n.d.).

- Methyl oleate: synthesis and its applic

- Synthesis of Methyl Benzoate Lab. (2020, March 21). [Video]. YouTube.

- Process for producing methyl acetate from methanol and carbon monoxide using a novel catalyst system. (1984).

Sources

- 1. 4-(2-Methylphenyl)-2,4-dioxobutanoic acid | C11H10O4 | CID 510658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ccsenet.org [ccsenet.org]

- 8. researchgate.net [researchgate.net]

- 9. Butanoic acid, butyl ester [webbook.nist.gov]

- 10. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.fr [fishersci.fr]

"Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Introduction: Elucidating the Molecular Architecture

This compound is a β-keto ester derivative featuring a substituted aromatic ring. Its structure, containing multiple carbonyl functionalities and an aromatic system, presents a rich landscape for spectroscopic analysis. Understanding the precise molecular architecture is paramount for its application in research and development, particularly in fields like synthetic organic chemistry and drug discovery where it may serve as a critical building block or intermediate.[1][2]

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, leveraging foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in established spectroscopic theory and data from analogous structures, offering a predictive yet robust framework for characterization. A key structural feature of β-dicarbonyl compounds like this is the potential for keto-enol tautomerism, an equilibrium that can significantly influence the observed spectroscopic data, particularly in NMR.[3][4] This guide will address the distinct spectral signatures of both the keto and enol forms.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Framework

The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms within the molecule. The analysis must consider the dominant keto form and the potential presence of the enol tautomer.

Predicted ¹H NMR Data (Keto Tautomer) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| a | ~ 7.8-7.9 | Doublet (d) | 1H | Ar-H (ortho to C=O) | Deshielded by the anisotropic effect of the adjacent carbonyl group. |

| b | ~ 7.2-7.6 | Multiplet (m) | 3H | Other Ar-H | Represents the remaining protons on the substituted phenyl ring. |

| c | ~ 4.1-4.3 | Singlet (s) | 2H | -CO-CH₂ -CO- | Protons are positioned between two electron-withdrawing carbonyl groups, causing a significant downfield shift. |

| d | ~ 3.90 | Singlet (s) | 3H | -O-CH₃ | Typical chemical shift for protons of a methyl ester.[5] |

| e | ~ 2.50 | Singlet (s) | 3H | Ar-CH₃ | Protons on a methyl group attached to an aromatic ring. |

Insight into Keto-Enol Tautomerism: In solution, a dynamic equilibrium may exist between the keto and enol forms.[3] The presence of the enol tautomer would introduce a new set of signals, most notably:

-

A very downfield, broad singlet for the enolic hydroxyl proton (-OH ), typically > 10 ppm.

-

A singlet for the vinylic proton (=CH -), replacing the methylene signal (c), typically in the 5.5-6.5 ppm region. The relative integration of the keto methylene protons versus the enol vinylic proton can be used to determine the equilibrium constant (K) in a given solvent.[3]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or internal standard (TMS).

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR sample preparation and analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. It is particularly powerful for identifying carbonyl groups and quaternary carbons.

Predicted ¹³C NMR Data Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~ 195-200 | Ar-C =O (Ketone) | Ketone carbonyl carbons are typically found in this downfield region.[6] |

| ~ 180-185 | O=C -C=O (α-Keto) | The α-keto carbonyl carbon, deshielded by two adjacent oxygens. |

| ~ 160-165 | O=C -O-CH₃ (Ester) | Ester carbonyl carbons are characteristic in this range.[6] |

| ~ 125-140 | Aromatic C | A set of 6 signals corresponding to the carbons of the 2-methylphenyl ring. |

| ~ 52-54 | -O-C H₃ | Typical chemical shift for a methyl ester carbon. |

| ~ 45-50 | -CO-C H₂-CO- | Methylene carbon positioned between two carbonyl groups. |

| ~ 20-22 | Ar-C H₃ | Aliphatic methyl carbon attached to an aromatic ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is identical to that for ¹H NMR, with the primary difference being the acquisition parameters.

-

Setup: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the central peak of the CDCl₃ triplet to 77.16 ppm.

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. The "fingerprint" region provides a unique pattern for the molecule, but the most diagnostic information comes from the functional group region.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the phenyl ring.[7] |

| ~ 2960-2850 | Medium-Weak | Aliphatic C-H Stretch | Characteristic of sp³ C-H bonds in the methyl groups.[7] |

| ~ 1740-1720 | Strong | Ester C=O Stretch | The α-keto group makes this ester C=O slightly higher in frequency than a typical saturated ester.[8][9] |

| ~ 1690-1670 | Strong | Aryl Ketone C=O Stretch | Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.[8][10] |

| ~ 1600, 1475 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the phenyl ring. |

| ~ 1300-1100 | Strong | C-O Stretch | Strong, characteristic stretches for the ester C-O bonds.[9] |

Trustworthiness through Self-Validation: The presence of two distinct, strong carbonyl absorption bands is a critical self-validating feature. One band in the higher frequency region confirms the ester, while the second, at a slightly lower frequency, validates the conjugated aryl ketone.[8][9]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a single drop if liquid, or a few milligrams of solid) of the sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding 16 or 32 scans is standard practice to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly to prevent cross-contamination.

Workflow for ATR-IR Analysis

Caption: Workflow for acquiring an ATR-IR spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular formula is C₁₂H₁₂O₄, giving a molecular weight of 220.22 g/mol .

| m/z Value | Proposed Fragment | Rationale & Causality |

| 220 | [M]⁺ | Molecular ion peak. |

| 189 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group (α-cleavage). |

| 161 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 119 | [CH₃C₆H₄CO]⁺ | Base Peak . A very stable acylium ion formed by α-cleavage between the two carbonyl groups. This is a highly diagnostic peak for the 2-methylbenzoyl (o-tolyl) moiety.[11][12] |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from tolyl groups, formed by loss of CO from the m/z 119 fragment. |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation. |

Fragmentation Logic: The most probable fragmentation pathway in EI-MS is α-cleavage adjacent to the carbonyl groups, which leads to the formation of stable acylium ions.[11][13][14] The bond between the two internal carbonyls is particularly susceptible to cleavage, yielding the highly resonance-stabilized 2-methylbenzoyl cation (m/z 119), which is predicted to be the base peak.

Experimental Protocol: Mass Spectrometry (Direct Insertion Probe, EI)

-

Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol or dichloromethane).

-

Loading: Dip the tip of the direct insertion probe into the solution or place a small crystal into the capillary tube at the probe's tip. Allow the solvent to evaporate.

-

Instrument Setup: Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

-

Sample Introduction: Insert the probe into the mass spectrometer's vacuum system through the vacuum interlock.

-

Data Acquisition: Gradually heat the probe to volatilize the sample into the ion source. The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and its fragments.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for EI-MS Analysis

Caption: Workflow for EI-Mass Spectrometry analysis.

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of this compound.

-

MS confirms the molecular weight (m/z 220) and the presence of the 2-methylbenzoyl moiety (m/z 119).

-

IR validates the presence of two distinct carbonyl functional groups, an ester (~1730 cm⁻¹) and a conjugated ketone (~1680 cm⁻¹).

-

¹³C NMR corroborates the IR data by showing three distinct carbonyl carbon signals and provides a complete carbon count.

-

¹H NMR maps the proton environment, confirming the aromatic substitution pattern and the presence of the key methylene and methyl groups, while also offering a window into the compound's tautomeric equilibrium in solution.

This integrated approach, where each technique corroborates the findings of the others, exemplifies the core principles of modern structural elucidation and provides the necessary analytical confidence for researchers, scientists, and drug development professionals.

References

-

Bowie, J. H., et al. (n.d.). Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry - ACS Publications. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Link]

-

Unknown. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

TSI Journals. (2009). Synthesis and spectral studies of diketone metal complexes. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts. [Link]

-

University of Massachusetts. (n.d.). IR handout. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

Unknown. (n.d.). IR_lectureNotes.pdf. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ACS Publications. (n.d.). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Zercher, C. K., et al. (2007). Formation of β-Substituted γ-Keto Esters via Zinc Carbenoid Mediated Chain Extension. Synthesis. [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate. [Link]

-

Tsuji, J. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. [Link]

Sources

- 1. Formation of β-Substituted γ-Keto Esters via Zinc Carbenoid Mediated Chain Extension [organic-chemistry.org]

- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. whitman.edu [whitman.edu]

An In-depth Technical Guide to Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, a β,γ-diketo ester with significant potential in synthetic chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document leverages established chemical principles and data from closely related analogues to offer a robust resource for researchers, scientists, and professionals in drug development.

Nomenclature and Structure

The compound "this compound" is systematically named according to IUPAC nomenclature. Its structure features a butanoate backbone with keto groups at the 2- and 4-positions, a methyl ester, and a 2-methylphenyl (o-tolyl) substituent at the 4-position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl 2,4-dioxo-4-(o-tolyl)butanoate |

| CAS Number | 1037130-77-0 |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| Canonical SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1C |

Synthesis of this compound

The primary synthetic route to this compound and its analogues is the Claisen condensation . This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[1][2] For the synthesis of the target molecule, a crossed Claisen condensation between 2'-methylacetophenone and a suitable oxalate ester, such as dimethyl oxalate or diethyl oxalate, is the most logical approach.[3]

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of similar aryl-2,4-dioxobutanoates.[3]

Objective: To synthesize this compound via Claisen condensation.

Materials:

-

2'-Methylacetophenone

-

Dimethyl oxalate

-

Sodium methoxide (or sodium ethoxide if using diethyl oxalate)

-

Anhydrous methanol (or ethanol)

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Base Suspension: Anhydrous methanol is added to the flask, followed by the portion-wise addition of sodium methoxide with stirring to create a suspension.

-

Addition of Reactants: A solution of 2'-methylacetophenone and dimethyl oxalate in anhydrous methanol is prepared and added dropwise to the stirred sodium methoxide suspension over 30 minutes.

-

Reaction: The reaction mixture is stirred at room temperature for 2-4 hours and then gently refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and 1 M hydrochloric acid to neutralize the base and quench the reaction. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Mechanism of the Claisen Condensation

The reaction proceeds through the formation of an enolate from 2'-methylacetophenone, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. Subsequent elimination of a methoxide ion yields the final β,γ-diketo ester.

Caption: Proposed Claisen condensation for the synthesis of the target compound.

Physicochemical Properties and Reactivity

While extensive experimental data for this compound is not publicly available, its properties can be inferred from its structure and the behavior of analogous β,γ-diketo esters.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a solid at room temperature | Similar aryl-dioxobutanoates are often crystalline solids.[4] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in nonpolar solvents and water. | Presence of both polar keto and ester groups and a nonpolar aryl group. |

| Tautomerism | Exists in equilibrium between the diketo and various enol forms. The enol form is stabilized by intramolecular hydrogen bonding. | A characteristic feature of β-dicarbonyl compounds. |

| Reactivity | The molecule possesses multiple reactive sites: the two carbonyl groups, the active methylene group, and the ester functionality. | The diketo functionality allows for a wide range of chemical transformations. |

The reactivity of β,γ-diketo esters is rich and versatile. The presence of two carbonyl groups and an active methylene group makes them valuable intermediates in organic synthesis. They can undergo reactions at both carbonyl carbons, and the enolizable protons of the methylene group can be abstracted to form a nucleophilic enolate.[5]

Potential Applications in Drug Discovery and Medicinal Chemistry

Aryl-2,4-dioxobutanoic acid derivatives and their esters are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities.[6]

Enzyme Inhibition

The 1,3-dicarbonyl motif is a key structural feature in many enzyme inhibitors. For instance, various ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as Src kinase inhibitors, which are targets in cancer therapy.[3] The structural similarity of this compound suggests it could be explored for similar activities.

Intermediate for Heterocyclic Synthesis

The diketone functionality serves as an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals. Reactions with dinucleophiles like hydrazines, hydroxylamine, and amidines can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively.

Caption: Synthesis of heterocycles from the target compound.

Agrochemicals

Structurally related compounds, such as Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, have been investigated for their potential as herbicides.[7] This suggests that the aryl-dioxobutanoate scaffold could be a promising starting point for the development of new agrochemicals.

Safety and Handling

Specific toxicity data for this compound is not available. However, as with all laboratory chemicals, it should be handled with appropriate care. Standard safety precautions should be followed:

-

Work in a well-ventilated fume hood.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

Conclusion

This compound is a versatile building block with significant potential for applications in medicinal chemistry and organic synthesis. While specific research on this compound is limited, its synthesis via Claisen condensation is well-precedented, and its reactivity can be reliably predicted based on the chemistry of β,γ-diketo esters. This technical guide provides a solid foundation for researchers looking to explore the chemistry and potential applications of this promising molecule. Further investigation into its biological activity and synthetic utility is highly encouraged.

References

-

Organic Chemistry II - Fiveable. (n.d.). 3.5 Claisen condensation. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Claisen condensation. Retrieved from [Link]

-

Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

-

Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

-

Farmer, S. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. Retrieved from [Link]

- Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(7), 235–249.

- Štefane, B., & Polanc, S. (2009). 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Current Organic Chemistry, 13(12), 1205–1220.

- Sheverdov, V. P., et al. (2015). Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene. Russian Chemical Bulletin, 64(1), 163-167.

-

Organic Chemistry II / CHEM 252 Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds. (n.d.). Retrieved from [Link]

- Valdés-García, G., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6681.

- Abd-alhamed, H., et al. (2022). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Results in Chemistry, 4, 100318.

- Akbarzadeh, T., et al. (2013). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 24(3), 229-234.

- El-Guesmi, N., et al. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 27(19), 6617.

- Postnikov, S. V., & Zhdankin, V. V. (2020).

-

El-Guesmi, N., et al. (2022). (PDF) A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. ResearchGate. Retrieved from [Link]

-

Zhukovsky, D. D., et al. (2022). Employing α‐Diazocarbonyl Compound Chemistry in the Assembly of Medicinally Important Aryl(alkyl)thiolactam Scaffold. ResearchGate. Retrieved from [Link]

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 4. chemimpex.com [chemimpex.com]

- 5. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Potential Biological Activities of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Abstract

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate belongs to the class of 4-aryl-2,4-dioxobutanoic acid derivatives, a chemical scaffold of significant interest in medicinal chemistry.[1] While direct biological data on this specific methyl ester is limited, the broader class of related compounds has demonstrated potent and varied biological activities. This guide synthesizes the existing knowledge on analogous compounds to postulate and provide a comprehensive framework for the investigation of this compound's potential as a therapeutic agent. We will delve into its potential as an antiviral, specifically anti-influenza, agent and as an enzyme inhibitor, with a focus on providing detailed, actionable experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.

Introduction: The Promise of the 4-Aryl-2,4-dioxobutanoate Scaffold

The 2,4-dioxobutanoic acid moiety is recognized as a "privileged scaffold" in the field of medicinal chemistry, frequently appearing in a variety of biologically active natural and synthetic compounds.[1] This structural motif's inherent chemical reactivity and conformational flexibility allow for diverse interactions with biological targets. The introduction of an aryl group at the 4-position, as seen in this compound, provides a key point for structural modification to modulate potency, selectivity, and pharmacokinetic properties.

Our focus, this compound, is a specific derivative whose biological profile remains largely uncharacterized in publicly available literature. However, extensive research on the broader class of 4-substituted 2,4-dioxobutanoic acids provides a strong foundation for predicting its potential therapeutic applications.[2][3]

Postulated Biological Activity I: Antiviral Properties - A Focus on Influenza Virus

A compelling body of evidence points to the potent anti-influenza virus activity of 4-substituted 2,4-dioxobutanoic acids.[2][3] These compounds have been identified as specific inhibitors of the influenza virus cap-dependent endonuclease, a critical enzyme in the viral transcription process.[2][3]

Mechanism of Action: Targeting the Influenza Endonuclease

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex (PA, PB1, and PB2 subunits) responsible for both transcription and replication of the viral genome. The PA subunit contains the endonuclease domain, which cleaves host pre-mRNAs to generate capped primers for viral mRNA synthesis, a process known as "cap-snatching." By inhibiting this endonuclease, 4-substituted 2,4-dioxobutanoic acids effectively halt viral transcription and subsequent replication.[2][3]

Caption: General workflow for in vitro enzyme inhibition assays.

Other Potential Biological Activities

Based on the broader chemical class, other potential activities for this compound could include:

-

Anti-inflammatory and Analgesic Effects: The structural similarity to compounds with known anti-inflammatory properties suggests this as a plausible area of investigation. [4]In vivo models such as the carrageenan-induced paw edema test in rodents could be employed. [5][6][7][8]* Antibacterial Activity: While a more distant possibility, screening against a panel of Gram-positive and Gram-negative bacteria would be a worthwhile initial step. [9][10]Standard methods like determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) would be appropriate. [10][11]

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Hypothetical Antiviral and Cytotoxicity Data

| Compound | Influenza Endonuclease IC50 (µM) | Plaque Reduction EC50 (µM) | MDCK Cell Cytotoxicity CC50 (µM) | Selectivity Index (SI) |

| This compound | To be determined | To be determined | To be determined | To be determined |

| Positive Control (e.g., Baloxavir marboxil) | Known value | Known value | Known value | Known value |

Table 2: Hypothetical Glycolic Acid Oxidase Inhibition Data

| Compound | Glycolic Acid Oxidase IC50 (µM) |

| This compound | To be determined |

| Positive Control (e.g., a known inhibitor) | Known value |

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule within a class of compounds with proven biological significance. The strong evidence for anti-influenza activity and enzyme inhibition within the 4-aryl-2,4-dioxobutanoate family provides a clear and rational starting point for a comprehensive investigation of this specific derivative. The detailed experimental workflows provided in this guide offer a robust framework for elucidating its biological activity profile. Successful validation of these postulated activities could position this compound as a lead compound for the development of novel antiviral or enzyme-modulating therapeutics.

References

-

Hastings, J. C., Selnick, H., Wolanski, B., & Tomassini, J. E. (n.d.). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. PMC - NIH. Retrieved from [Link]

-

(2025, August 9). 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. ResearchGate. Retrieved from [Link]

-

(n.d.). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PMC - NIH. Retrieved from [Link]

-

Hastings, J. C., Selnick, H., Wolanski, B., & Tomassini, J. E. (1996). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. Antimicrobial Agents and Chemotherapy, 40(5), 1304–1307. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,4-dioxo-4-phenylbutanoate. Retrieved from [Link]

-

(2025, January 21). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. bioRxiv. Retrieved from [Link]

-

Williams, H. W., Eichler, E., Randall, W. C., Rooney, C. S., Cragoe, E. J., Jr., Streeter, K. B., Schwam, H., Michelson, S. R., Patchett, A. A., & Taub, D. (1983). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry, 26(8), 1196–1200. Retrieved from [Link]

-

(n.d.). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC - NIH. Retrieved from [Link]

-

(n.d.). Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones. PMC. Retrieved from [Link]

-

(n.d.). Chemical Composition and Antibacterial and Cytotoxic Activities of Allium hirtifolium Boiss. Hindawi. Retrieved from [Link]

-

(n.d.). Antiviral Activity of Natural Compounds Immuno Formula Shiban2/5 against SARS-CoV-2. Cureus. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

(2025, August 6). (PDF) Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate. Retrieved from [Link]

-

(2020, October 26). Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. ResearchGate. Retrieved from [Link]

-

(n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. Retrieved from [Link]

-

Muhammad, U., Ullah, R., Subhan, Z., Bahadar, H., Ahmad, S., & Rasheed, A. (2024). Evaluation of In-vivo anti-inflammatory activity of methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate. Pakistan Journal of Health Sciences, 5(03). Retrieved from [Link]

-

(n.d.). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. MDPI. Retrieved from [Link]

-

(2016, August 24). Antibacterial activity of organotin(IV) methyl and ethyl cylohexyldithiocarbamate compounds. ResearchGate. Retrieved from [Link]